1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
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Overview
Description
1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a complex organic compound that features an indole moiety, a piperazine ring, and a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield an indole-3-carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, compounds with indole and piperazine moieties can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl group might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-2-(piperazin-1-yl)ethanone: Lacks the methoxyphenyl group.
1-(1H-indol-3-yl)-2-[4-(phenyl)piperazin-1-yl]ethanone: Lacks the methoxy group on the phenyl ring.
Uniqueness
1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications.
Properties
CAS No. |
371945-03-8 |
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Molecular Formula |
C21H23N3O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H23N3O2/c1-26-21-9-5-4-8-19(21)24-12-10-23(11-13-24)15-20(25)17-14-22-18-7-3-2-6-16(17)18/h2-9,14,22H,10-13,15H2,1H3 |
InChI Key |
KZMJJRAVOMCHFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)C3=CNC4=CC=CC=C43 |
solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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